Cupric chromite is a versatile catalyst for various reactions due to its ability to selectively hydrogenate functional groups in organic molecules.
The unique properties of cupric chromite, such as its thermal stability and electrical conductivity, make it a potential candidate for various material science applications:
The potential environmental impact of cupric chromite warrants research and careful handling:
Copper chromite is an inorganic compound with the general formula or . It typically appears as a black or green-black powder and is primarily recognized for its catalytic properties in various
The catalytic activity of cupric chromite arises from its ability to activate hydrogen molecules. The exact mechanism is complex and involves the reduction of Cu(II) to Cu(I) by H2, followed by the re-oxidation of Cu(I) by the organic substrate []. This cycle facilitates the breaking of the H-H bond and the subsequent hydrogenation of organic molecules.
Additionally, it catalyzes the hydrogenation of carbonyl groups in aldehydes and ketones to their corresponding alcohols. The general reaction can be represented as follows:
Copper chromite also participates in acyloin condensation reactions and other transformations in organic synthesis, making it a versatile catalyst in both liquid and vapor phases
Copper chromite can be synthesized through various methods: These synthesis methods yield varying degrees of purity and catalytic activity depending on the conditions employed .
Research on the interactions of copper chromite with other substances indicates that its catalytic activity can be influenced by factors such as temperature, pressure, and the presence of other catalysts. For example, studies have shown that adding barium to the structure enhances stability during hydrogenation reactions . Moreover, investigations into its surface composition during catalytic processes reveal that different oxidation states of copper are active under varying conditions, impacting selectivity and efficiency
Copper chromite shares similarities with several other compounds that also serve as catalysts or have related properties. Here are some notable comparisons: Copper chromite's unique combination of copper and chromium oxides allows it to catalyze a broader range of reactions effectively compared to these similar compounds
Copper chromite was first described in 1908, though its exact stoichiometry remained unclear for decades. Early formulations varied between Cu₂Cr₂O₄ and Cu₂Cr₂O₅, with commercial samples often containing barium oxide and other additives. The material’s black, tetragonal crystalline structure and spinel configuration (AB₂O₄) allow for tunable oxidation states (Cu²⁺ and Cr³⁺), enabling versatile catalytic activity. Table 1: Key Historical Milestones in Copper Chromite Development Following World War II, Homer Burton Adkins and Wilbur Arthur Lazier refined copper chromite for use in hydrogenation reactions. Their work, informed by interrogations of German chemists, introduced barium as a stabilizer to resist reduction under high-pressure hydrogenation conditions. The Adkins catalyst—a mixture of copper chromite (CuCr₂O₄) and copper oxide (CuO)—became a cornerstone of industrial processes, enabling the selective reduction of esters to primary alcohols without over-hydrogenation. Mechanism of Barium StabilizationBarium ions (Ba²⁺) in the catalyst structure prevent the reduction of Cr³⁺ to inactive Cr²⁺, maintaining the active Cr³⁺ sites responsible for hydrogen adsorption and activation. This innovation allowed copper chromite to operate at elevated temperatures (200–260°C) and pressures (up to 3000 psig). Compound Formula Key Features Copper(II) oxide CuO Used in various catalytic processes; simpler structure than copper chromite. Chromium(III) oxide Cr₂O₃ Acts as a catalyst; often used in ceramics and pigments. Raney nickel Ni/Al Highly effective catalyst for hydrogenation; operates under milder conditions compared to copper chromite. Nickel oxide NiO Catalytic properties similar to copper oxide; used in fuel cells and batteries. Early Discoveries and Structural Ambiguities
Year Development Key Contributors Impact 1908 Initial description Unattributed Foundation for future research 1930s Adkins-Lazier catalyst formulation H.B. Adkins, W.A. Lazier Enabled hydrogenation of esters to alcohols 1940s Barium-modified catalysts Adkins Prevention of catalytic deactivation 1960s Industrial-scale production UCAR, others Widespread adoption in petrochemicals Post-WWII Advancements: Adkins-Lazier Catalyst Formulations
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